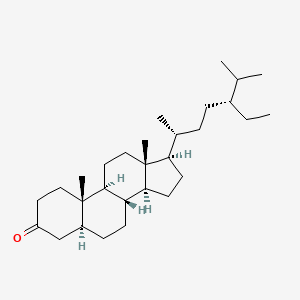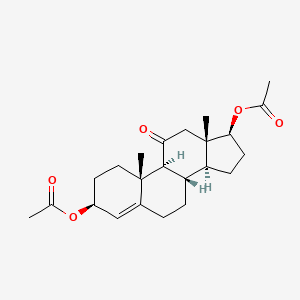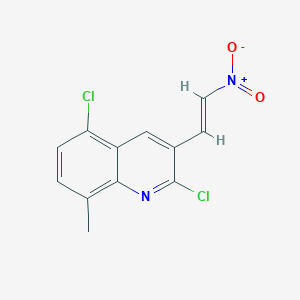
2-Bromo-6-(methylthio)-4-pyridinecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Bromo-6-(methylthio)-4-pyridinecarboxamide is an organic compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of a bromine atom at the 2-position, a methylthio group at the 6-position, and a carboxamide group at the 4-position of the pyridine ring. Pyridine derivatives are known for their wide range of applications in various fields, including pharmaceuticals, agrochemicals, and materials science.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-6-(methylthio)-4-pyridinecarboxamide typically involves the bromination of 6-(methylthio)-4-pyridinecarboxamide. The reaction is carried out using bromine or a bromine source such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetic acid or dichloromethane. The reaction conditions usually involve moderate temperatures and controlled addition of the bromine source to ensure selective bromination at the 2-position.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems for precise control of reaction parameters. The use of catalysts and advanced purification techniques such as recrystallization or chromatography may also be employed to enhance the efficiency of the production process.
化学反応の分析
Types of Reactions
2-Bromo-6-(methylthio)-4-pyridinecarboxamide can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom at the 2-position can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction Reactions: The carboxamide group can be reduced to an amine using reducing agents like lithium aluminum hydride (LAH).
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiolate, and sodium alkoxide. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation Reactions: Hydrogen peroxide or m-chloroperbenzoic acid in solvents like acetonitrile or dichloromethane at room temperature or slightly elevated temperatures.
Reduction Reactions: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran (THF) at low temperatures.
Major Products Formed
Substitution Reactions: Products include 2-azido-6-(methylthio)-4-pyridinecarboxamide, 2-thio-6-(methylthio)-4-pyridinecarboxamide, and 2-alkoxy-6-(methylthio)-4-pyridinecarboxamide.
Oxidation Reactions: Products include 2-Bromo-6-(methylsulfinyl)-4-pyridinecarboxamide and 2-Bromo-6-(methylsulfonyl)-4-pyridinecarboxamide.
Reduction Reactions: Products include 2-Bromo-6-(methylthio)-4-pyridineamine.
科学的研究の応用
2-Bromo-6-(methylthio)-4-pyridinecarboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of infectious diseases and cancer.
Industry: It is used in the development of new materials with specific properties, such as conductivity or fluorescence, for use in electronics and photonics.
作用機序
The mechanism of action of 2-Bromo-6-(methylthio)-4-pyridinecarboxamide depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, to exert its effects. For example, it may inhibit the activity of certain enzymes by binding to their active sites or modulate receptor activity by acting as an agonist or antagonist. The exact molecular pathways involved would depend on the specific biological context and the nature of the interactions with its targets.
類似化合物との比較
2-Bromo-6-(methylthio)-4-pyridinecarboxamide can be compared with other similar compounds, such as:
2-Bromo-6-methylpyridine: Lacks the carboxamide group, making it less versatile in terms of functionalization.
2-Bromo-4-pyridinecarboxamide: Lacks the methylthio group, which may affect its reactivity and biological activity.
6-(Methylthio)-4-pyridinecarboxamide: Lacks the bromine atom, which may limit its use in substitution reactions.
特性
分子式 |
C7H7BrN2OS |
|---|---|
分子量 |
247.11 g/mol |
IUPAC名 |
2-bromo-6-methylsulfanylpyridine-4-carboxamide |
InChI |
InChI=1S/C7H7BrN2OS/c1-12-6-3-4(7(9)11)2-5(8)10-6/h2-3H,1H3,(H2,9,11) |
InChIキー |
NGKMNMOUTQIQRF-UHFFFAOYSA-N |
正規SMILES |
CSC1=NC(=CC(=C1)C(=O)N)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-[Acetyl(methyl)amino]-1,1-dimethylurea](/img/structure/B13830897.png)



![(E,2S,6R,8S)-N-[(2S)-1-[[(2S)-3-(2-bromo-1H-indol-3-yl)-1-oxo-1-[(3-oxo-2-oxabicyclo[4.3.1]deca-1(9),6(10),7-trien-5-yl)amino]propan-2-yl]-methylamino]-1-oxopropan-2-yl]-8-hydroxy-2,4,6-trimethylnon-4-enamide](/img/structure/B13830944.png)







![Ethanone, 1-[2-(1-hydroxyethyl)-4-pyridinyl]-](/img/structure/B13830980.png)
